

An In-depth Technical Guide to Indole-5-carboxaldehyde

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Compound of Interest

Compound Name: *Indole-5-carboxaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Indole-5-carboxaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and its applications in drug discovery and materials science.

Core Chemical Information

Indole-5-carboxaldehyde, also known as 5-Formylindole, is an aromatic aldehyde featuring an indole scaffold.^[1] Its unique structure makes it a valuable precursor for the synthesis of a wide array of bioactive molecules and functional materials.^{[1][2]}

Identifier	Value	Reference
CAS Number	1196-69-6	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₇ NO	[1] [2] [3] [4]
IUPAC Name	1H-indole-5-carbaldehyde	[3]
Synonyms	5-Formylindole, 1H-Indole-5-carbaldehyde, 5-Indolealdehyde	[1] [2]
InChI	1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H	[3]
InChI Key	ADZUEEUKBYCSEY-UHFFFAOYSA-N	[3]
SMILES	O=Cc1ccc2[nH]ccc2c1	[3]

Physicochemical Properties

A summary of the key physical and chemical properties of **Indole-5-carboxaldehyde** is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Weight	145.16 g/mol	[1] [3]
Appearance	Yellowish-brown crystalline powder	[1] [2]
Melting Point	100-103 °C (lit.)	[5]
Boiling Point	339.1 ± 15.0 °C (Predicted)	[5]
Density	1.278 ± 0.06 g/cm³ (Predicted)	[5]
Solubility	Insoluble in water. [2] [5] Soluble in organic solvents like DMSO and dimethylformamide. [6]	
pKa	16.14 ± 0.30 (Predicted)	[2]
Purity	≥ 98% (Assay)	[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analytical characterization of **Indole-5-carboxaldehyde** are provided in this section.

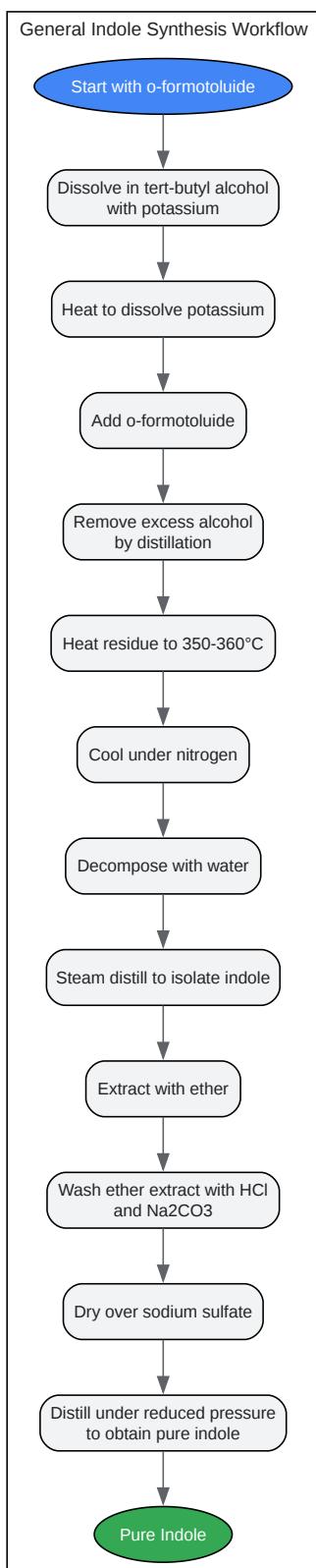
While multiple synthetic routes exist, a common laboratory-scale synthesis involves the formylation of indole. One established method is the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of Indole

This procedure describes the formylation of indole using phosphorus oxychloride (POCl_3) and dimethylformamide (DMF) to primarily yield Indole-3-carboxaldehyde, with **Indole-5-carboxaldehyde** as a potential, though less favored, regioisomer depending on reaction conditions and substrate modifications. Specific synthetic routes targeting the 5-position often start from appropriately substituted precursors. A general procedure for a related indole synthesis is provided for context.[\[7\]](#)

- Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.
- Reagent Preparation: In the flask, place a solution of indole in a suitable anhydrous solvent (e.g., DMF).
- Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride to an excess of dimethylformamide with stirring to form the Vilsmeier reagent.
- Reaction: Add the indole solution dropwise to the Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
- Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
- Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.

A generalized workflow for indole synthesis is depicted below.



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Caption: Generalized workflow for the synthesis of the indole core structure.

Crude **Indole-5-carboxaldehyde** can be purified using standard laboratory techniques such as recrystallization or silica gel column chromatography.

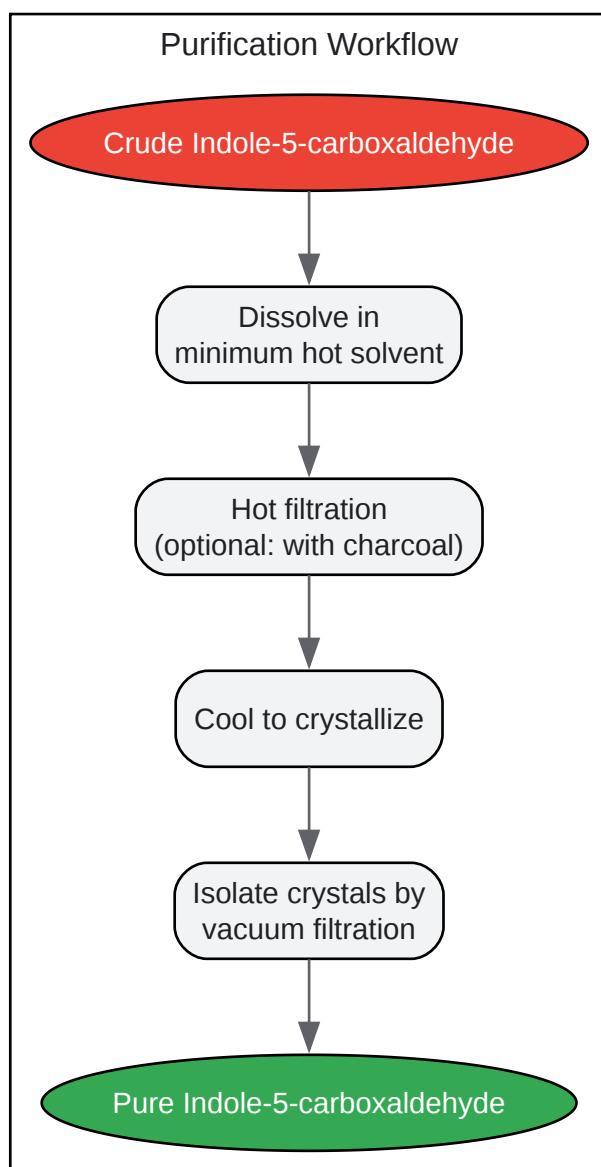
Protocol 1: Recrystallization

- **Dissolution:** Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution to remove insoluble impurities and charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to promote crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

- **Column Packing:** Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture) and pack it into a chromatography column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a solvent system of increasing polarity.
- **Fraction Collection:** Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified **Indole-5-carboxaldehyde**.

A visual representation of the purification workflow is provided below.



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Caption: A simplified workflow for the purification of **Indole-5-carboxaldehyde** by recrystallization.

The identity and purity of **Indole-5-carboxaldehyde** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Technique	Parameters and Expected Results	Reference
¹ H NMR	In DMSO-d ₆ , characteristic peaks include a singlet for the aldehyde proton (~9.9 ppm), a broad singlet for the NH proton (~12.2 ppm), and signals in the aromatic region (7.2-8.5 ppm).	[8][9]
¹³ C NMR	The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of around 185 ppm.	[8][9]
FTIR	Shows characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and aromatic C-H and C=C stretching.	[3]
GC-MS	A single peak at a specific retention time with a mass spectrum showing the molecular ion peak (m/z = 145) and characteristic fragmentation patterns.	[10]
HPLC	Analysis on a C18 column with a suitable mobile phase (e.g., methanol/water) and UV detection (e.g., at 280 nm) will show a single major peak for the pure compound.	[1][10]

Biological Activity and Signaling Pathways

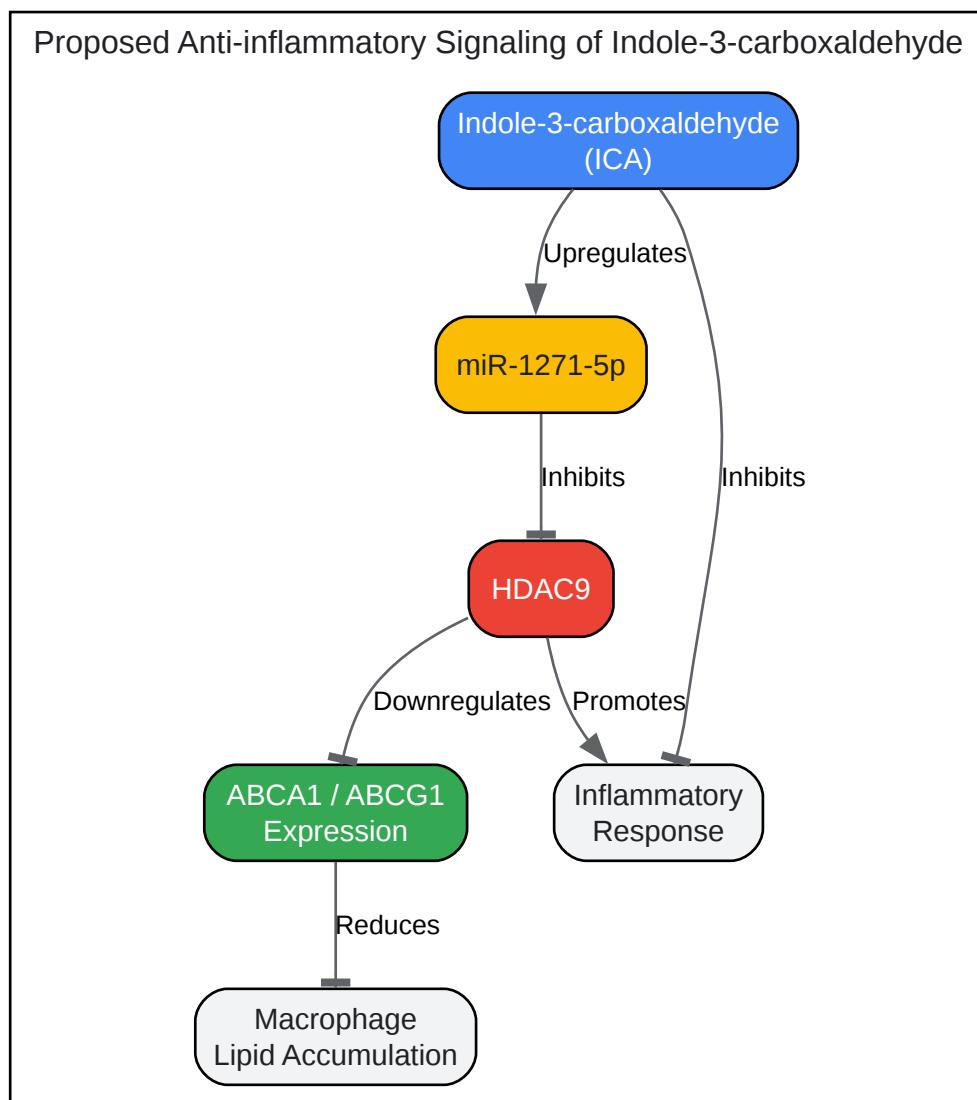
Indole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of various biologically active compounds.^[1] Derivatives of **Indole-5-carboxaldehyde** have been explored

for their potential as:

- Anti-proliferative and Anti-inflammatory Agents: Used in the preparation of curcumin derivatives.[\[11\]](#)
- Anticancer Agents: Used in the synthesis of bibenzimidazole derivatives that act as topoisomerase I inhibitors.[\[11\]](#)
- Neuroprotective Agents: Employed in the stereoselective synthesis of dibenzylideneacetone derivatives as β -amyloid imaging probes.
- Enzyme Inhibitors: A reactant in preparing analogs of botulinum neurotoxin serotype A protease inhibitors.
- Aurora Kinase A Inhibitors: Utilized in the structure-based drug design of these inhibitors.

Recent studies on the related isomer, Indole-3-carboxaldehyde (ICA), have shed light on its direct biological roles. ICA, a microbiota-derived tryptophan metabolite, has been shown to inhibit inflammatory responses and lipid accumulation in macrophages. This effect is mediated through the miR-1271-5p/HDAC9 signaling pathway, suggesting a protective role against atherosclerosis.[\[12\]](#) Another study indicates that Indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome, highlighting its role in maintaining intestinal homeostasis.[\[13\]](#) While these findings are for the 3-isomer, they suggest that **Indole-5-carboxaldehyde** and its derivatives may possess similar or related biological activities worthy of investigation.

The signaling pathway for Indole-3-carboxaldehyde's anti-inflammatory action is illustrated below.



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Caption: Signaling pathway of Indole-3-carboxaldehyde in macrophages.[\[12\]](#)

Applications

The versatility of **Indole-3-carboxaldehyde** makes it a valuable compound in several areas of research and development:

- Pharmaceutical Synthesis: It is a fundamental building block for synthesizing a diverse range of pharmaceutical agents, including those targeting cancer, inflammation, and neurological disorders.[\[1\]](#)[\[2\]](#)

- Fluorescent Probes: Used in the development of fluorescent probes for biological imaging, which are critical tools in drug discovery for visualizing cellular processes.[1]
- Organic Synthesis: Serves as a key intermediate in the creation of complex heterocyclic molecules and natural products.[1]
- Materials Science: Employed in the production of dyes and pigments.[1]

Safety and Handling

Indole-5-carboxaldehyde is classified as a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation.[3]

- Hazard Statements: H315, H319, H335[3]
- Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[3]
- Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.
- Storage: Store in a cool, dry place at 0-8 °C, protected from light and air.[1][14] It is classified under storage class code 11 for combustible solids.

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